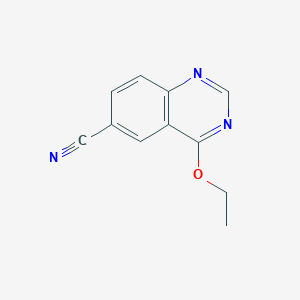

4-Ethoxyquinazoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIUFZVGJEHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290861 | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-80-1 | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide outlines a logical synthetic pathway based on established quinazoline chemistry, predicts its key physicochemical and spectroscopic characteristics, and discusses its potential role in drug discovery, particularly in the development of kinase inhibitors. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related quinazoline derivatives.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on this compound, a derivative featuring an ethoxy group at the 4-position and a nitrile group at the 6-position. These functional groups offer potential for specific molecular interactions and further chemical modifications, making it a molecule of interest for drug discovery programs.

Physicochemical Properties

While experimentally determined data for this compound is limited, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₉N₃O | [3][4] |

| Molecular Weight | 199.21 g/mol | [3][4] |

| CAS Number | 1818847-80-1 | [3][4] |

| Appearance | Light brown solid | Predicted, based on supplier information.[5] |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted based on the aromatic and ether functionalities. |

| pKa | ~3-4 | Predicted. The quinazoline nitrogen atoms are weakly basic. |

Synthesis and Mechanistic Pathways

A [label="2-Amino-5-cyanobenzoic acid"]; B [label="4-Hydroxyquinazoline-6-carbonitrile"]; C [label="4-Chloroquinazoline-6-carbonitrile"]; D [label="this compound"];

A -> B [label=" Formamide or\nFormic Acid, Δ "]; B -> C [label=" SOCl₂ or POCl₃, Δ "]; C -> D [label=" NaOEt, EtOH, Δ "]; }

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile (Intermediate B)

This initial step involves the cyclization of an appropriate anthranilic acid derivative.

-

Causality: The reaction of 2-amino-5-cyanobenzoic acid with a source of a single carbon, such as formamide or formic acid, under heating, leads to the formation of the pyrimidinone ring of the quinazoline system. Formamide serves as both a reactant and a solvent in many cases. This is a standard and widely used method for the preparation of 4-hydroxyquinazolines.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzoic acid and an excess of formamide.

-

Heat the mixture to reflux (typically 180-200 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 4-hydroxyquinazoline-6-carbonitrile.

Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile (Intermediate C)

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

-

Causality: The hydroxyl group of a 4-hydroxyquinazoline exists in tautomeric equilibrium with its 4-quinazolone form.[6] Treatment with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom. This is a crucial step as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[6][7]

Experimental Protocol:

-

To a round-bottom flask containing 4-hydroxyquinazoline-6-carbonitrile, add an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

-

The crude 4-chloroquinazoline-6-carbonitrile can often be used in the next step without extensive purification, or it can be purified by recrystallization from a suitable solvent.

Step 3: Synthesis of this compound (Final Product D)

The final step is a nucleophilic aromatic substitution to introduce the ethoxy group.

-

Causality: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Reaction with sodium ethoxide (NaOEt) in ethanol results in the displacement of the chloride ion by the ethoxide nucleophile, yielding the desired this compound.[8]

Experimental Protocol:

-

Dissolve 4-chloroquinazoline-6-carbonitrile in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol).

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Analysis

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring and the ethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.4 - 1.6 | Triplet | ~7 |

| CH₂ (ethoxy) | 4.6 - 4.8 | Quartet | ~7 |

| Aromatic-H | 7.5 - 8.5 | Multiplets/Doublets | - |

| Quinazoline-H (C2) | ~8.7 | Singlet | - |

-

Rationale: The ethyl group will present a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The aromatic protons on the benzene ring portion of the quinazoline will appear in the downfield region, with their specific shifts and multiplicities depending on their electronic environment. The proton at the 2-position of the quinazoline ring is typically a singlet in the far downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~65 |

| Aromatic/Quinazoline Carbons | 110 - 165 |

| Nitrile (CN) | ~118 |

| Carbonyl-like (C4) | ~160 |

-

Rationale: The aliphatic carbons of the ethoxy group will appear in the upfield region. The aromatic and heterocyclic carbons will be in the midfield region, and the nitrile carbon will have a characteristic shift around 118 ppm. The C4 carbon, attached to the oxygen, will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |

| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |

| C-O (ether) | 1000 - 1300 | Strong |

-

Rationale: The most characteristic peaks will be the sharp nitrile stretch and the strong C-O ether stretch, along with the various C-H and aromatic ring vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 199.08

-

Rationale: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should readily show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the ethoxy group or other small molecules.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its functional groups.

Quinazoline [label="{this compound | { Nitrile Group (C6) | Ethoxy Group (C4) | Quinazoline Ring } }"];

Quinazoline:n -> Hydrolysis [label=" Hydrolysis\n(Acid/Base) "]; Quinazoline:n -> Reduction [label=" Reduction\n(e.g., DIBAL-H) "]; Quinazoline:e -> Cleavage [label=" Ether Cleavage\n(Strong Acid, e.g., HBr) "]; Quinazoline:r -> N_Alkylation [label=" N-Alkylation\n(at N1 or N3) "];

Hydrolysis [label="Carboxylic Acid or Amide", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Aldehyde or Amine", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="4-Hydroxyquinazoline-6-carbonitrile", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; N_Alkylation [label="Quaternary Salts", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Figure 2: Key reactivity sites of this compound.

-

Nitrile Group: The nitrile group at the 6-position can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an amine or an aldehyde.

-

Ethoxy Group: The ether linkage at the 4-position is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding 4-hydroxyquinazoline.

-

Quinazoline Ring: The nitrogen atoms of the quinazoline ring are weakly basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

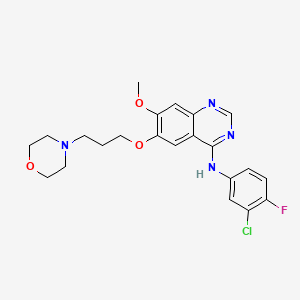

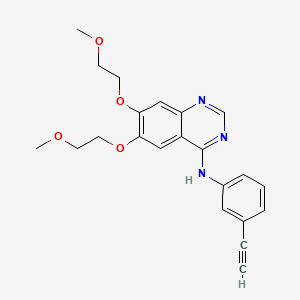

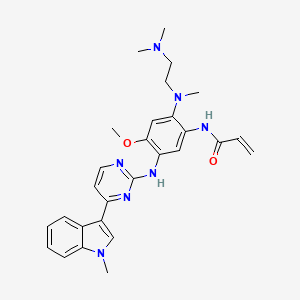

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1] Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[7]

While this compound does not possess the typical anilino side chain, it can be considered a valuable intermediate or building block in the synthesis of more complex kinase inhibitors. The ethoxy group at the 4-position can be displaced by various amines to generate a library of 4-aminoquinazoline derivatives for screening against different kinase targets. The nitrile group at the 6-position offers a handle for further chemical modifications to explore structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data is sparse in the current literature, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential applications in drug discovery. The proposed synthetic route is based on reliable and well-documented chemical transformations. Further experimental validation of the synthesis and comprehensive characterization of the compound are necessary to fully unlock its potential for the development of novel therapeutics.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Preparation and properties of some substituted quinazolino[3,2-b]-cinnolines. (1970). Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved January 19, 2026, from [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Universal Biologicals. Retrieved January 19, 2026, from [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxyquinazoline-6-carbonitrile

This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-ethoxyquinazoline-6-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a narrative structure that mirrors the logical flow of scientific inquiry, from synthesis and initial analysis to definitive structural confirmation.

Introduction: The Quinazoline Core in Modern Research

The quinazoline skeleton is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural characterization of novel quinazoline analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies. This guide focuses on a specific derivative, this compound, to illustrate a robust, multi-technique approach to structure elucidation.

The Genesis of the Unknown: A Plausible Synthetic Pathway

For the purpose of this guide, we will hypothesize the synthesis of our target compound, "Compound X," to provide context for its structural elucidation. A common and effective method for the preparation of 4-alkoxyquinazolines involves the nucleophilic substitution of a 4-chloroquinazoline precursor.[3]

A plausible synthetic route would involve a two-step process:

-

Chlorination: The commercially available 4-hydroxyquinazoline-6-carbonitrile is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the highly reactive intermediate, 4-chloro-6-cyanoquinazoline.[4][5]

-

Alkoxylation: The crude 4-chloro-6-cyanoquinazoline is then subjected to nucleophilic substitution with sodium ethoxide (NaOEt) in ethanol. The ethoxide ion displaces the chloride at the C4 position to yield the final product, our "Compound X".

This synthetic pathway provides us with a hypothetical molecular formula (C₁₁H₉N₃O) and a foundational hypothesis for the structure of "Compound X," which we will proceed to rigorously validate.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

The definitive identification of an unknown compound requires the convergence of data from multiple analytical techniques. Our strategy for elucidating the structure of "Compound X" will rely on a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques).

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY: This experiment would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their adjacent positions on the benzene ring portion of the quinazoline. A correlation between the methylene and methyl protons of the ethoxy group would also be observed.

-

HSQC: This experiment would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the proton at ~8.90 ppm would correlate with the carbon at ~155.0 ppm, confirming their assignment as H-2 and C-2, respectively.

Conclusion: The Converged Evidence

The collective data from Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating and unambiguous confirmation of the structure of "Compound X" as this compound.

-

HRMS established the correct molecular formula: C₁₁H₉N₃O.

-

FTIR confirmed the presence of the key functional groups: a nitrile, an ether, and an aromatic system.

-

¹H and ¹³C NMR provided a detailed map of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR definitively established the connectivity of the atoms, leaving no ambiguity.

This systematic and multi-faceted approach ensures the scientific rigor required in the fields of chemical research and drug development. By explaining the causality behind each experimental choice and ensuring that the data from each technique corroborates the others, we establish a high degree of trust in the final structural assignment.

References

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22). National Institutes of Health. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021-04-19). National Institutes of Health. [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025-10-16). ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Chemistry LibreTexts. [Link]

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem. [Link]

-

7-Methoxyquinoline-4-carbonitrile. PubChem. [Link]

-

4-Nitro-o-xylene - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Ethoxyquin. National Institute of Standards and Technology. [Link]

-

4-hydroxyquinazoline-6-carbonitrile (C9H5N3O). PubChem. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health. [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

-

6-Methoxyisoquinoline-4-carbonitrile. PubChem. [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025-08-10). ResearchGate. [Link]

Sources

- 1. 4-[(4-METHOXYBENZYLIDENE)AMINO]BENZONITRILE(13036-19-6) 13C NMR spectrum [chemicalbook.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxyisoquinoline-4-carbonitrile | C11H8N2O | CID 177817777 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile (CAS No. 1818847-80-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of significant interest within the broader class of quinazoline derivatives. Quinazolines are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This document will delve into the physicochemical properties, a plausible synthetic route based on established chemical principles, and the potential mechanisms of action and applications of this compound in drug discovery and scientific research. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] Its planar structure and versatile synthetic accessibility have made it a favored scaffold for designing molecules with a wide array of pharmacological activities.[2] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The clinical success of drugs like gefitinib and erlotinib, which are based on the quinazoline framework, underscores the therapeutic potential of this heterocyclic motif.[2] this compound, with its specific substitution pattern, represents a potentially valuable intermediate or active molecule in the ongoing quest for novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1818847-80-1 | Internal Database |

| Molecular Formula | C₁₁H₉N₃O | [5] |

| Molecular Weight | 199.21 g/mol | [5] |

| Appearance | Light brown solid | |

| pKa (Predicted) | 4.48 ± 0.50 | |

| Purity | Typically ≥97% | [5] |

Synthesis of this compound: A Proposed Pathway

Step 1: Chlorination of 4-Hydroxy-6-cyanoquinazoline

The initial step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a common strategy to activate the position for subsequent nucleophilic substitution. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this transformation. This reaction likely proceeds via the formation of a chlorophosphite or chlorosulfite ester intermediate, which is then displaced by a chloride ion.

Step 2: Nucleophilic Aromatic Substitution with Ethoxide

The resulting 4-chloro-6-cyanoquinazoline is a key intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the quinazoline ring system. The introduction of the ethoxy group can be achieved by reacting the chloro-intermediate with sodium ethoxide in ethanol. The ethoxide anion acts as the nucleophile, displacing the chloride ion to yield the final product, this compound.

A generalized experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

4-Hydroxy-6-cyanoquinazoline

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or other suitable high-boiling solvent

-

Sodium metal

-

Anhydrous Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-Chloro-6-cyanoquinazoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-cyanoquinazoline in an excess of phosphorus oxychloride or thionyl chloride. A high-boiling solvent like toluene can be used as a co-solvent.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-6-cyanoquinazoline.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add a solution of 4-chloro-6-cyanoquinazoline in anhydrous ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Below is a conceptual workflow diagram for the proposed synthesis.

Caption: Proposed two-step synthesis of this compound.

Potential Mechanism of Action and Biological Relevance

The biological activity of quinazoline derivatives is often attributed to their ability to act as ATP-competitive inhibitors of various protein kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.

The specific substitutions on the quinazoline ring of this compound may confer selectivity and potency towards certain kinases. The ethoxy group at the 4-position is a relatively small, lipophilic group that can occupy a hydrophobic pocket within the ATP-binding site. The carbonitrile group at the 6-position is an electron-withdrawing group that can modulate the electronic properties of the quinazoline ring system and potentially engage in specific interactions with the target protein.

Given the prevalence of quinazoline-based kinase inhibitors in oncology, it is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others.

The diagram below illustrates the hypothetical interaction of a quinazoline derivative within a kinase ATP-binding site.

Caption: Hypothetical binding mode of a substituted quinazoline in a kinase active site.

Applications in Research and Drug Development

This compound holds potential in several areas of scientific research and pharmaceutical development:

-

Medicinal Chemistry Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex quinazoline derivatives. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization and the creation of compound libraries for high-throughput screening.

-

Probe for Kinase Profiling: As a potential kinase inhibitor, it could be used as a chemical probe to study the function of specific kinases in cellular signaling pathways. Its activity profile against a panel of kinases could reveal novel therapeutic targets.

-

Lead Compound for Drug Discovery: Should initial biological screening reveal potent and selective activity against a therapeutically relevant target, this compound could serve as a starting point for a lead optimization program aimed at developing a clinical drug candidate.

Conclusion

This compound is a member of the pharmacologically significant quinazoline family of heterocyclic compounds. While detailed public information on this specific molecule is currently limited, its structure suggests considerable potential as a building block in medicinal chemistry and as a candidate for biological screening, particularly in the context of kinase inhibition. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, compounds like this compound will likely play an important role in the discovery of next-generation medicines.

References

- Vertex AI Search. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Ayurveda Journal of Health. (2024, October 16). Novel quinazoline derivatives: key pharmacological activities.

- PubMed Central (PMC). (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.

- Chembest. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 1818847-80-1.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CA1060445A - Process for preparing quinazoline derivatives - Google Patents [patents.google.com]

- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its derivatives have garnered immense attention due to their broad and potent pharmacological activities.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. We will dissect the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of this versatile scaffold, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The Quinazoline Core: A Foundation for Diverse Bioactivity

Quinazoline, with the chemical formula C₈H₆N₂, is a nitrogen-containing heterocyclic compound that serves as the foundational structure for a multitude of synthetic and naturally occurring molecules.[1] Its rigid, planar structure and the presence of nitrogen atoms in the pyrimidine ring provide ideal anchor points for a variety of functional groups, enabling the fine-tuning of its physicochemical properties and biological targets. This structural versatility has allowed medicinal chemists to develop a vast library of quinazoline derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]

The synthesis of the quinazoline core was first reported in 1895, and since then, numerous synthetic methodologies have been developed to access a diverse range of derivatives.[1] These methods, including the Niementowski synthesis, Aza-Wittig reactions, and metal-catalyzed reactions, provide the tools to strategically modify the quinazoline scaffold and explore its chemical space for optimal biological activity.[1][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4][5] Their efficacy stems from their ability to target key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit protein kinases, enzymes crucial for cell signaling, and to disrupt microtubule dynamics, a process essential for cell division.[6][7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A predominant mechanism of action for many anticancer quinazolines is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2][8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[6][8]

-

Signaling Pathway:

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

-

-

Tubulin Polymerization Inhibition: Another well-established anticancer mechanism of certain quinazoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][10][11] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11][12]

Experimental Evaluation of Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel quinazoline derivatives. This involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15][16]

-

Compound Treatment: Treat the cells with a range of concentrations of the quinazoline derivative for 24, 48, or 72 hours.[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][17][18]

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[18]

-

Protocol:

-

Cell Treatment: Treat cancer cells with the quinazoline derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[17][19]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[17][19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[15]

-

Protocol:

-

Cell Treatment: Treat cells with the quinazoline derivative at its IC₅₀ concentration.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

-

Flow Cytometry Analysis: Analyze the stained cells promptly.

-

-

Data Analysis: The results are typically displayed as a quadrant plot, with each quadrant representing a different cell population: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[20][21]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

Inhibition of Fungal Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity and leads to fungal cell death.

Experimental Evaluation of Antimicrobial Activity

Standardized in vitro methods are employed to determine the antimicrobial efficacy of quinazoline derivatives.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the quinazoline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

This method provides a qualitative assessment of antimicrobial activity.[22][23]

-

Protocol:

-

Plate Preparation: Pour molten agar medium into a Petri dish and allow it to solidify.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the quinazoline derivative to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[23]

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinazoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[24]

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins at sites of inflammation. By inhibiting COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins.

Experimental Evaluation of Anti-inflammatory Activity

In vivo models are commonly used to assess the anti-inflammatory potential of new compounds.

This is a widely used and reproducible model of acute inflammation.[24][25][26][27]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[25][28] The anti-inflammatory activity of a compound is determined by its ability to reduce this edema.

-

Protocol:

-

Animal Dosing: Administer the quinazoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[28]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[28]

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antiviral Activity: A Frontier in Quinazoline Research

The antiviral potential of quinazoline derivatives is a growing area of research, with studies demonstrating activity against a range of viruses, including influenza virus, hepatitis C virus (HCV), and Zika virus.

Mechanism of Action

The antiviral mechanisms of quinazolines are still being elucidated but may include:

-

Inhibition of Viral Enzymes: Targeting essential viral enzymes such as reverse transcriptase or protease.

-

Blocking Viral Entry: Preventing the virus from entering host cells.

-

Interference with Viral Replication: Disrupting the process of viral genome replication and protein synthesis.

Experimental Evaluation of Antiviral Activity

In vitro cell-based assays are the primary methods for screening antiviral compounds.

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Protocol:

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the quinazoline derivative.

-

Overlay: Cover the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized lesions called plaques.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Stain the cells and count the number of plaques.

-

-

Data Analysis: The percentage of plaque reduction in treated wells compared to untreated wells is calculated to determine the antiviral activity.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

Understanding the relationship between the chemical structure of quinazoline derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity (EGFR Inhibition):

-

The 4-anilinoquinazoline scaffold is a privileged structure for EGFR inhibition.[8]

-

Substitutions at the 6- and 7-positions of the quinazoline ring with small, lipophilic groups can enhance activity.[29]

-

The nature of the substituent on the 4-anilino ring is critical for binding to the ATP pocket of EGFR.

-

-

Antimicrobial Activity:

-

The presence of a substituted aromatic ring at the 3-position and methyl or thiol groups at the 2-position are often essential for antimicrobial activity.

-

Halogen substitutions at the 6- and 8-positions can improve antimicrobial potency.

-

Conclusion and Future Directions

The quinazoline scaffold continues to be a remarkably fruitful source of new therapeutic leads. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its status as a "privileged structure" in medicinal chemistry. Future research will likely focus on the development of highly selective and potent quinazoline derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel biological targets and the use of computational drug design will undoubtedly accelerate the discovery of the next generation of quinazoline-based drugs to address unmet medical needs.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.

-

Quinazoline derivatives: synthesis and bioactivities. PubMed Central.

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central.

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health.

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed.

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health.

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.

-

Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. National Institutes of Health.

-

Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed.

-

Application Notes and Protocols for Assessing Apoptosis Induction by Quinazoline Compounds. Benchchem.

-

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol. Benchchem.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

-

MTT assay protocol. Abcam.

-

Carrageenan-Induced Paw Edema Model. Creative Bioarray.

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

-

Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed.

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research.

-

Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry.

-

Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative. Benchchem.

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central.

-

MTT Cell Assay Protocol. Texas Children's Hospital.

-

Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate.

-

Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate.

-

Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives. Benchchem.

-

MTT Cell Proliferation Assay. ATCC.

-

Carrageenan induced Paw Edema Model. Creative Biolabs.

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central.

-

In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.

-

Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.

-

A) Flow cytometric analysis of cell cycle phases post the compound 16... ResearchGate.

-

Cell Cycle Analysis. Flow Cytometry Core Facility.

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health.

-

Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

-

New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atcc.org [atcc.org]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rphsonline.com [rphsonline.com]

- 22. asianpubs.org [asianpubs.org]

- 23. ijpsdronline.com [ijpsdronline.com]

- 24. mdpi.com [mdpi.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. ijpras.com [ijpras.com]

- 29. aacrjournals.org [aacrjournals.org]

The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition - A Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxyquinazoline-6-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, bicyclic structure serves as a "privileged scaffold," amenable to functionalization at key positions to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases. This technical guide delves into the core mechanism of action attributable to this structural class, with a specific focus on the hypothesized activity of 4-Ethoxyquinazoline-6-carbonitrile. While direct experimental data for this specific molecule is not extensively available in public literature, a robust body of evidence from structurally related analogs allows for a well-supported mechanistic hypothesis centered on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document will synthesize the established principles of quinazoline-based kinase inhibition, detail the downstream cellular consequences, and provide the rigorous experimental frameworks required to validate these hypotheses for any new chemical entity within this class.

Introduction: The Quinazoline Core as a Kinase Inhibitor

Quinazoline derivatives are a major class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2] The success of FDA-approved drugs such as Gefitinib, Erlotinib, and Afatinib has solidified the 4-anilinoquinazoline scaffold as a highly effective pharmacophore for targeting protein tyrosine kinases.[3] These kinases are critical nodes in cellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[4][5] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

The fundamental mechanism for many quinazoline-based inhibitors is their action as ATP-competitive inhibitors. They are designed to mimic the adenine ring of ATP, allowing them to bind to the enzyme's active site. Substitutions on the quinazoline core are strategically chosen to form additional interactions within the ATP pocket, thereby conferring both potency and selectivity.[3]

The molecule this compound contains key structural motifs consistent with this class of inhibitors:

-

A quinazoline core , which serves as the primary anchor in the ATP-binding site.

-

An ethoxy group at the 4-position , a common substitution that modulates binding affinity and physicochemical properties.

-

A carbonitrile (cyano) group at the 6-position , an electron-withdrawing group that can influence the electronic properties of the ring system and potentially form specific interactions within the target's active site. Research on 4,6-disubstituted quinazolines has pointed towards potent inhibition of kinases like EGFR and PI3K.[4][7]

Based on this structural analogy to a multitude of proven kinase inhibitors, the primary hypothesized mechanism of action for this compound is the inhibition of a protein tyrosine kinase, with a high probability of targeting the Epidermal Growth Factor Receptor (EGFR).

Core Mechanism: Inhibition of the EGFR Signaling Cascade

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell signaling. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that ultimately drive cell proliferation and survival.[8]

2.1. Molecular Interaction with the EGFR Kinase Domain

The hypothesized interaction of this compound occurs within the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atom (N1) typically forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue (Met793 in EGFR), anchoring the inhibitor in the active site. The ethoxy group at the C4 position and the quinazoline ring itself occupy the space typically filled by the adenine region of ATP, establishing hydrophobic interactions. The cyano-substituent at the C6-position extends into a region of the pocket where it can further enhance binding affinity.

This binding event physically obstructs the entry of ATP, preventing the transfer of the gamma-phosphate to tyrosine residues on the receptor and other substrates. Consequently, the entire downstream signaling cascade is inhibited.

2.2. Downstream Signaling Pathways Affected

Inhibition of EGFR autophosphorylation blocks the activation of two major signaling pathways critical for cancer cell growth and survival:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. EGFR inhibition prevents the recruitment of adaptor proteins like Grb2, which in turn fails to activate the GTPase RAS. This leads to the deactivation of the entire kinase cascade, culminating in reduced ERK activity. Inactive ERK cannot translocate to the nucleus to phosphorylate transcription factors (e.g., c-Myc, AP-1) that are essential for cell cycle progression.

-

The PI3K-AKT-mTOR Pathway: This pathway is a master regulator of cell survival, growth, and metabolism. By preventing EGFR activation, the recruitment and activation of Phosphoinositide 3-kinase (PI3K) is blocked. This results in reduced production of PIP3, leading to the inactivation of AKT (Protein Kinase B). Downstream effects include increased apoptosis (through inactivation of Bad and activation of caspases) and decreased protein synthesis and cell growth (through de-repression of the mTORC1 complex).

The following diagram illustrates the central role of EGFR and the points of inhibition by a quinazoline-based inhibitor.

Caption: A tiered workflow for validating the mechanism of action.

Quantitative Data Summary

While specific data for this compound is pending experimental determination, the table below presents representative data for known quinazoline-based EGFR inhibitors to illustrate the expected outcomes from the described assays.

| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) (A549 Cells) |

| Gefitinib | EGFR (Wild-Type) | 2 - 37 | 190 - 860 |

| Erlotinib | EGFR (Wild-Type) | 2 - 5 | 790 - 2000 |

| Afatinib | EGFR (Wild-Type) | 0.5 | 10 - 50 |

| Hypothetical | EGFR (Wild-Type) | < 100 | < 1000 |

Conclusion

The chemical structure of this compound places it firmly within a class of compounds renowned for their activity as protein kinase inhibitors. Based on extensive structure-activity relationship data from the field, its most probable mechanism of action is the ATP-competitive inhibition of the EGFR tyrosine kinase. This inhibition is hypothesized to block the activation of critical downstream pro-survival and pro-proliferative signaling pathways, namely the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades. While this guide provides a robust, scientifically-grounded hypothesis, definitive confirmation of this mechanism requires rigorous experimental validation as outlined. The provided protocols offer a clear and self-validating framework for elucidating the precise molecular pharmacology of this and other novel quinazoline-based compounds, paving the way for their potential development as targeted therapeutic agents.

References

-

Hei, Y., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

-

Reddy, B. et al. (2020). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ResearchGate. Available at: [Link]

-

Gorska, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]

-

Verma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. Available at: [Link]

-

Mahmoud, M. A., et al. (2023). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]

-

A, A., et al. (2022). Current perspectives on quinazolines with potent biological activities: A review. ResearchGate. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Quinazoline Scaffold and Its Emerging Importance

The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions at multiple positions have made it a cornerstone in the design of targeted therapeutics.[1][2][3] Quinazoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] Notably, the scaffold has proven exceptionally effective in the development of protein kinase inhibitors, leading to several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib.[5][6]

This guide focuses on a specific, functionalized derivative: 4-Ethoxyquinazoline-6-carbonitrile. This molecule is of particular interest to researchers and drug development professionals as a sophisticated building block. Its unique arrangement of an ethoxy group at the 4-position and a carbonitrile moiety at the 6-position offers strategic vectors for chemical modification and precise interaction with biological targets. The commercial availability of this compound, often categorized as a "Protein Degrader Building Block"[7], underscores its relevance in cutting-edge therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

This document provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, potential applications, and detailed experimental considerations for this compound.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O | [7] |

| Molecular Weight | 199.21 g/mol | ChemicalBook |

| CAS Number | 1818847-80-1 | [7] |

| Predicted Boiling Point | 379.3 ± 22.0 °C | ChemicalBook |

| Predicted Density | 1.25 ± 0.1 g/cm³ | ChemicalBook |

| InChI Key | InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | [7] |

Synthesis and Mechanistic Insights

A plausible pathway would begin with 4-amino-3-cyanobenzonitrile and proceed through a formylation and subsequent cyclization and etherification.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process designed to build the quinazoline core and install the required functional groups.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Formylation: The synthesis begins with the formylation of the amino group of 2-amino-5-cyanobenzonitrile. Using formic acid under reflux is a standard and cost-effective method to generate the N-formyl intermediate. This step is critical as the formyl group provides the carbon atom that will become C4 of the quinazoline ring.

-

Step 2: Cyclization and Chlorination: The N-formyl intermediate is then treated with a dehydrating and chlorinating agent like phosphoryl chloride (POCl₃). This powerful reagent facilitates the intramolecular cyclization to form the pyrimidine ring. The initial product is likely the 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one), which is subsequently converted in situ to the more reactive 4-chloroquinazoline derivative. The chloro group at the 4-position is an excellent leaving group, priming the molecule for the final substitution step.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 4-chloroquinazoline-6-carbonitrile with sodium ethoxide in ethanol. The ethoxide ion acts as a strong nucleophile, displacing the chloride ion at the C4 position to yield the final product, this compound. This is a classic SNAr reaction, driven by the electron-withdrawing nature of the quinazoline ring system.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Protein Degraders

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical agents. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1][6]

1. Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The 4-anilinoquinazoline core, for instance, is the foundational structure for potent Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[2][5] In this context, the ethoxy group of this compound can serve as a key interaction point within a kinase's active site or be replaced by a more complex side chain (e.g., an aniline derivative) to confer target specificity and potency. The carbonitrile group at the 6-position offers a valuable synthetic handle for further modification, allowing for the attachment of solubilizing groups or vectors for linking to other molecular fragments.

2. Protein Degraders (PROTACs): The classification of this molecule as a "Protein Degrader Building Block" points to its utility in constructing PROTACs.[7] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General architecture of a PROTAC molecule.

In this framework, a molecule derived from this compound could serve as the POI Ligand . The carbonitrile group is particularly useful as it can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to provide a robust attachment point for the linker, which in turn is connected to the E3 ligase ligand.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Representative Synthesis of this compound

Objective: To provide a self-validating, step-by-step procedure for the synthesis of the title compound based on the proposed pathway.

Materials:

-

2-Amino-5-cyanobenzonitrile

-

Formic Acid (≥98%)

-

Phosphoryl Chloride (POCl₃)

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantles, and magnetic stirrers

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Step 1: Synthesis of N-(2,4-dicyanophenyl)formamide

-

In a 100 mL round-bottom flask, dissolve 2-amino-5-cyanobenzonitrile (1.0 eq) in formic acid (10 vol).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the formamide intermediate.

-

-

Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a 50 mL round-bottom flask, add the N-(2,4-dicyanophenyl)formamide (1.0 eq) and slowly add phosphoryl chloride (5.0 eq) at 0 °C.

-

After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-